The Azide-Functionalized Kinase Inhibitor CYT387-azide: A Technical Guide to its Mechanism and Application
The Azide-Functionalized Kinase Inhibitor CYT387-azide: A Technical Guide to its Mechanism and Application
For Immediate Distribution
This technical guide provides a comprehensive overview of CYT387-azide, an azide-modified derivative of the potent JAK1/JAK2/ACVR1 inhibitor, momelotinib (CYT387). This document is intended for researchers, scientists, and drug development professionals interested in the application of chemical biology tools for target engagement and identification in the context of myelofibrosis and other related disorders. While CYT387-azide is not a commercially available therapeutic, its utility as a chemical probe offers significant advantages for in-depth mechanistic studies.
Core Mechanism of Action
CYT387-azide is a bio-orthogonal chemical probe derived from momelotinib (CYT387). The core mechanism of action of the parent compound, and by extension the azide derivative, is the competitive inhibition of Janus kinases (JAK1 and JAK2) and Activin A receptor type 1 (ACVR1). The introduction of the azide moiety serves as a "handle" for "click chemistry" reactions, enabling the visualization and identification of protein targets without significantly altering the inhibitor's intrinsic activity.
Inhibition of the JAK-STAT Pathway
CYT387 is an ATP-competitive inhibitor of JAK1 and JAK2.[1] These kinases are central components of the JAK-STAT signaling pathway, which is a critical regulator of hematopoiesis and immune responses. In myeloproliferative neoplasms (MPNs) such as myelofibrosis, this pathway is often constitutively activated due to mutations in JAK2 (e.g., JAK2V617F) or the thrombopoietin receptor (MPL).[2] By blocking the ATP-binding site of JAK1 and JAK2, CYT387 prevents the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs). This leads to the downregulation of genes involved in cell proliferation and inflammation, thereby reducing the symptom burden and spleen size in patients with myelofibrosis.[3][4]
Inhibition of ACVR1 and Regulation of Iron Homeostasis
A distinguishing feature of momelotinib (and presumably CYT387-azide) is its inhibitory activity against ACVR1, also known as ALK2.[2] ACVR1 is a key regulator of hepcidin, the master hormone of iron homeostasis. In chronic inflammatory states like myelofibrosis, elevated levels of inflammatory cytokines stimulate hepcidin production, which in turn leads to iron sequestration in macrophages and restricted erythropoiesis, causing anemia. By inhibiting ACVR1, momelotinib suppresses hepcidin expression, leading to increased iron availability for red blood cell production and an improvement in anemia.[2]
Downstream Signaling Effects
Inhibition of the JAK-STAT pathway by CYT387 has been shown to suppress multiple downstream signaling cascades. A recent study demonstrated that CYT387 inhibits the PI3K/AKT and Ras/MAPK signaling pathways, which are also implicated in the pathobiology of multiple myeloma.[1] Furthermore, CYT387 has been observed to induce apoptosis and autophagy in cancer cells.[1]
Quantitative Inhibitory Profile of the Parent Compound (Momelotinib)
The following table summarizes the in vitro inhibitory activity of momelotinib (CYT387) against key kinase targets and cell lines. This data serves as a reference for the expected potency of CYT387-azide.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinases | |||
| JAK1 | Kinase Assay | 11 | [1] |
| JAK2 | Kinase Assay | 18 | [1] |
| JAK3 | Kinase Assay | 155 | [1] |
| Cell Lines | |||
| Ba/F3-wt (IL-3 stimulated) | Proliferation Assay | 1400 | [1] |
| Ba/F3-MPLW515L | Proliferation Assay | 200 | [1] |
| CHRF-288-11 | Proliferation Assay | 1 | [1] |
| Ba/F3-TEL-JAK2 | Proliferation Assay | 700 | [1] |
| HEL (JAK2V617F) | Proliferation Assay | ~1500 | [2] |
| K562 (BCR-ABL) | Proliferation Assay | 58000 | [2] |
Application of CYT387-azide in Activity-Based Protein Profiling
The primary application of CYT387-azide is as a chemical probe in activity-based protein profiling (ABPP) experiments. ABPP allows for the direct assessment of target engagement and the identification of novel or off-target interactions within a complex biological system. The azide group enables the covalent attachment of a reporter tag (e.g., a fluorophore or biotin) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.
Detailed Experimental Protocols
The following are representative protocols for the use of CYT387-azide in ABPP experiments.
In Vitro Kinase Assay
This assay is used to determine the inhibitory potency (IC50) of CYT387-azide against purified kinases.
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Materials: Purified recombinant kinases (e.g., JAK1, JAK2, ACVR1), peptide substrate, ATP, CYT387-azide, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
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Procedure:
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Prepare a serial dilution of CYT387-azide in kinase buffer.
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In a 384-well plate, add the kinase, peptide substrate, and CYT387-azide or vehicle control.
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Initiate the kinase reaction by adding ATP.
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Incubate at 30°C for 1 hour.
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Stop the reaction and measure kinase activity using the detection reagent according to the manufacturer's instructions.
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Calculate IC50 values by fitting the data to a dose-response curve.
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Cell-Based Target Engagement Assay
This protocol outlines the use of CYT387-azide to visualize target engagement in intact cells.
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Materials: Human erythroleukemia (HEL) cells, RPMI-1640 medium, fetal bovine serum (FBS), penicillin/streptomycin, CYT387-azide, alkyne-fluorophore conjugate (e.g., TAMRA-alkyne), CuAAC reaction components (copper(II) sulfate, TBTA, sodium ascorbate), lysis buffer, and SDS-PAGE reagents.
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Procedure:
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Culture HEL cells to a density of 1 x 10^6 cells/mL.
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Treat cells with varying concentrations of CYT387-azide or vehicle control for 1-2 hours.
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Harvest and wash the cells with cold PBS.
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Perform the CuAAC click reaction by adding the alkyne-fluorophore, copper(II) sulfate, TBTA, and sodium ascorbate to the cell lysate.
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Incubate for 1 hour at room temperature.
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Resolve the labeled proteins by SDS-PAGE.
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Visualize target engagement by in-gel fluorescence scanning. A decrease in fluorescence intensity with increasing concentrations of a competitor (un-tagged CYT387) would confirm on-target labeling.
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Proteomic Identification of CYT387-azide Targets
This protocol describes the use of a biotinylated version of the probe for the enrichment and identification of targets by mass spectrometry.
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Materials: As in 4.2, but using an alkyne-biotin conjugate instead of a fluorophore. Also required are streptavidin-agarose beads, wash buffers, and access to a mass spectrometry facility.
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Procedure:
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Follow steps 1-5 from protocol 4.2, using the alkyne-biotin conjugate.
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After the click reaction, add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotin-labeled proteins.
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Wash the beads extensively to remove non-specifically bound proteins.
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Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin).
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Identify the enriched proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Signaling Pathway Visualization
The following diagram illustrates the central role of the JAK-STAT pathway and the points of inhibition by CYT387-azide.
Conclusion
CYT387-azide represents a powerful chemical biology tool for the study of JAK-STAT and ACVR1 signaling. Its utility in ABPP allows for the direct assessment of target engagement and the potential identification of novel binding partners, providing a deeper understanding of the mechanism of action of momelotinib and related kinase inhibitors. The protocols and data presented in this guide offer a framework for the application of CYT387-azide in both basic and translational research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK inhibition in myelofibrosis: how to sequence treatment in this new era of multiple options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
